2,5-Dichloro-1-indanone
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H6Cl2O |
|---|---|
Molecular Weight |
201.05 g/mol |
IUPAC Name |
2,5-dichloro-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C9H6Cl2O/c10-6-1-2-7-5(3-6)4-8(11)9(7)12/h1-3,8H,4H2 |
InChI Key |
SVEUBSJYRITMHW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)C2=C1C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Advanced Spectroscopic Characterization of 2,5 Dichloro 1 Indanone and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. msu.edu By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and stereochemistry of atoms within a molecule. msu.edunumberanalytics.com For complex structures like substituted indanones, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is often employed for unambiguous assignment of all proton and carbon signals. whiterose.ac.ukutah.edu
¹H NMR spectroscopy provides information about the number, environment, and connectivity of protons in a molecule. In 2,5-dichloro-1-indanone, the aromatic protons are expected to show chemical shifts in the downfield region, typically between δ 7.2 and 7.8 ppm, due to the deshielding effect of the benzene (B151609) ring and the electron-withdrawing chlorine atoms. vulcanchem.com The methylene (B1212753) protons of the five-membered ring typically appear as multiplets in the aliphatic region of the spectrum. researchgate.net
For instance, in related indanone derivatives, the methylene protons of the indanone ring have been observed at δ 3.80 to 4.07 ppm. researchgate.net The specific splitting patterns and coupling constants of these signals can reveal the connectivity between adjacent protons.
Table 1: Representative ¹H NMR Data for Substituted Indanones
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |
| 2-ethyl-1-indanone | H-4 | 7.74 | d | 7.7 | utah.edu |
| H-5 | 7.37 | t | 7.4 | utah.edu | |
| H-6 | 7.55 | t | 7.5 | utah.edu | |
| H-7 | 7.27 | d | 7.6 | utah.edu | |
| H-2 | 2.65 | m | utah.edu | ||
| H-3 | 3.23, 2.76 | dd, dd | 16.8, 8.2; 16.8, 4.2 | utah.edu | |
| 5-chloro-7-allyloxy-1-indanone | H-6 | 7.60 | d | 7.9 | acs.org |
| H-4 | 7.22 | dt | 7.9, 0.8 | acs.org | |
| Allyl CH | 5.86 | ddt | 16.8, 10.2, 6.5 | acs.org | |
| Allyl CH₂ | 5.06, 4.99 | dq, dq | 17.1, 1.7; 10.2, 1.4 | acs.org | |
| CH₂ (indanone) | 3.20-3.14, 2.79-2.74 | m, m | acs.org |
Note: This table presents data for related indanone structures to illustrate typical chemical shift ranges and multiplicities. The exact values for this compound may vary.
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Due to the low natural abundance of the ¹³C isotope, these spectra are typically acquired with proton decoupling, resulting in a spectrum of singlets, where each unique carbon atom gives a distinct peak. uobasrah.edu.iq The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment of the carbon atoms.
For this compound, the carbonyl carbon (C=O) is expected to have the most downfield chemical shift, typically in the range of δ 190-210 ppm. researchgate.netredalyc.org The aromatic carbons will appear in the region of δ 120-150 ppm, with the carbons directly attached to chlorine atoms showing shifts influenced by the halogen's electronegativity. The aliphatic methylene carbons of the cyclopentanone (B42830) ring will resonate in the upfield region of the spectrum. researchgate.net Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups. researchgate.netutah.edu
Table 2: Representative ¹³C NMR Data for Substituted Indanones
| Compound | Carbon | Chemical Shift (δ, ppm) | Reference |
| 2-ethyl-1-indanone | C-1 (C=O) | 207.9 | utah.edu |
| C-7a | 153.3 | utah.edu | |
| C-3a | 134.7 | utah.edu | |
| C-6 | 134.5 | utah.edu | |
| C-4 | 127.0 | utah.edu | |
| C-5 | 126.3 | utah.edu | |
| C-7 | 123.8 | utah.edu | |
| C-2 | 45.4 | utah.edu | |
| C-3 | 36.6 | utah.edu | |
| 5-chloro-7-allyloxy-1-indanone | C-1 (C=O) | 205.0, 204.8 | acs.org |
| Aromatic C | 153.1, 138.4, 137.1, 135.5, 134.8, 134.3, 127.1, 115.5 | acs.org | |
| Aliphatic C | 42.7, 36.1, 28.2, 25.4 | acs.org |
Note: This table presents data for related indanone structures to illustrate typical chemical shift ranges. The exact values for this compound may vary.
For complex molecules, including derivatives of this compound, 1D NMR spectra can become crowded and difficult to interpret due to overlapping signals. numberanalytics.com In such cases, 2D NMR techniques are invaluable for complete structural elucidation. numberanalytics.com These experiments correlate signals from different nuclei, providing a more comprehensive picture of the molecular structure. numberanalytics.com
Common 2D NMR experiments include:
COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) couplings, revealing the connectivity of protons within a spin system. numberanalytics.com
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons with their directly attached carbons (¹H-¹³C), providing one-bond connectivity information. numberanalytics.com
HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear experiment reveals long-range couplings between protons and carbons (typically over two or three bonds), which is crucial for piecing together the carbon skeleton and assigning quaternary carbons. numberanalytics.com
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close in space, providing information about the stereochemistry and conformation of the molecule. whiterose.ac.ukipb.pt
By combining the information from these advanced NMR techniques, a complete and unambiguous assignment of the structure of this compound and its derivatives can be achieved. numberanalytics.comtu-darmstadt.de
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. uobasrah.edu.iq It is based on the principle that molecules absorb infrared radiation at specific frequencies corresponding to their vibrational modes.
In the case of this compound, the most characteristic absorption band in the IR spectrum is the strong carbonyl (C=O) stretch of the ketone group, which is expected to appear around 1710 cm⁻¹. vulcanchem.com The exact position of this band can be influenced by the electronic effects of the substituents on the aromatic ring. The spectrum would also show absorption bands corresponding to the C-Cl stretching vibrations, typically in the fingerprint region between 600 and 800 cm⁻¹. brainly.com Aromatic C-H and C=C stretching vibrations would also be present. researchgate.net
Table 3: Characteristic IR Absorption Frequencies for Indanone Derivatives
| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) | Reference |
| Carbonyl (C=O) | Stretch | 1665 - 1720 | researchgate.netacs.org |
| Aromatic C=C | Stretch | 1573 - 1625 | researchgate.net |
| C-Cl | Stretch | 600 - 800 | brainly.com |
| Aromatic C-H | Stretch | ~3000-3100 | researchgate.net |
| Aliphatic C-H | Stretch | ~2850-3000 | brainly.com |
Note: This table provides general ranges. The precise frequencies for this compound will be specific to its structure.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. msu.edu It provides information about the molecular weight of a compound and can also reveal structural details through the analysis of fragmentation patterns. iyte.edu.tr
For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight. A key feature would be the isotopic pattern of the molecular ion, which arises from the presence of two chlorine atoms. Chlorine has two abundant isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. This results in a characteristic cluster of peaks for the molecular ion (M, M+2, M+4) with relative intensities that can confirm the presence of two chlorine atoms. redalyc.org
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule. spectralworks.com This is particularly useful for distinguishing between compounds with the same nominal mass but different elemental formulas. spectralworks.com For this compound, HRMS would provide a precise mass for the molecular ion, which can be used to confirm its elemental formula (C₉H₆Cl₂O). iyte.edu.tracs.org
X-ray Crystallography for Precise Solid-State Molecular Structure Determination
While specific crystallographic data for this compound is not prominently available in the surveyed literature, analysis of closely related indanone derivatives provides a clear understanding of the structural characteristics of this class of compounds. The fundamental indanone ring system is generally observed to be nearly planar. For instance, in 4-hydroxyindan-1-one, the fused ring system shows a maximum deviation from planarity of only 0.028 Å. nih.gov Similarly, the derivative (E)-2-(3,5-dimethoxybenzylidene)indan-1-one exhibits a dihedral angle of just 2.54(4)° between the indanone and benzene rings, underscoring the planarity of the core structure. iucr.org
The crystal packing of indanone derivatives is dictated by a variety of intermolecular forces. In the structure of 4-hydroxyindan-1-one, molecules are linked into chains by classic O—H⋯O hydrogen bonds and further stabilized by weak C—H⋯O interactions. nih.gov In contrast, the packing of (E)-2-(3,5-dimethoxybenzylidene)indan-1-one is dominated by π-stacking interactions, where molecules arrange in columns along the b-axis of the unit cell. iucr.org It is anticipated that this compound would exhibit packing influenced by dipole-dipole interactions and potentially halogen bonding involving the chlorine atoms.
Below is a table of representative crystallographic data for related indanone compounds, illustrating the typical parameters obtained from X-ray diffraction analysis.
Interactive Data Table: Crystallographic Data of Indanone Derivatives
| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Z | Ref. |
|---|---|---|---|---|---|---|---|---|---|
| 4-Hydroxyindan-1-one | C₉H₈O₂ | Monoclinic | P2₁/c | 13.5890 | 8.6160 | 13.9435 | 116.738 | 8 | nih.gov |
| (E)-2-(3,5-Dimethoxybenzylidene)indan-1-one | C₁₈H₁₆O₃ | Monoclinic | P2₁/n | 7.9701 | 7.2291 | 24.6405 | 94.708 | 4 | iucr.org |
| (R)-2-(8-Hydroxy-1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)acetonitrile | C₁₃H₁₁NO₂ | Orthorhombic | P2₁2₁2₁ | 7.1523 | 11.2384 | 12.8726 | 90 | 4 | researchgate.net |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, corresponding to the promotion of electrons from lower to higher energy molecular orbitals. uobabylon.edu.iq This technique is particularly useful for studying molecules containing chromophores, which are functional groups capable of absorbing light. scribd.com In this compound, the key chromophores are the carbonyl group (C=O) and the benzene ring, which form a conjugated system.
The electronic transitions observed in the UV-Vis spectra of such compounds are typically of two main types: π→π* and n→π* transitions. scribd.com
π→π transitions* involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. These transitions are generally high-energy and have high molar absorptivity (ε). For conjugated systems, the wavelength of maximum absorption (λmax) shifts to longer wavelengths (a bathochromic or red shift) as the extent of conjugation increases. shimadzu.com.sg
n→π transitions* involve the promotion of an electron from a non-bonding orbital (n), such as those on the oxygen atom of a carbonyl group, to a π* antibonding orbital. These transitions are lower in energy than π→π* transitions, thus occurring at longer wavelengths, but are typically much weaker in intensity (low ε). nih.gov
For this compound, the spectrum is expected to be dominated by the π→π* transitions of the conjugated system formed by the benzene ring and the carbonyl group. The chlorine atoms attached to the benzene ring act as auxochromes, groups that modify the absorption of a chromophore. Halogens typically induce a bathochromic shift. scribd.com For comparison, benzene absorbs at about 255 nm, while acetone (B3395972), a simple ketone, shows a weak n→π* transition around 279 nm. shimadzu.com.sgscribd.com The conjugation of the carbonyl group with the aromatic ring in 1-indanone (B140024) shifts the primary absorption band to longer wavelengths. High-performance liquid chromatography (HPLC) methods utilizing UV detection at 254 nm are standard for related compounds like 5-chloro-1-indanone (B154136), indicating significant absorbance in this region. vulcanchem.com
The table below summarizes typical UV absorption data for relevant chromophores to contextualize the expected spectral features of this compound.
Interactive Data Table: Typical UV Absorption Maxima (λmax) of Relevant Chromophores
| Compound | Chromophore System | λmax (nm) | Transition Type | Solvent | Ref. |
|---|---|---|---|---|---|
| Benzene | Aromatic | 255 | π→π* | Ethanol (B145695) | shimadzu.com.sg |
| Acetone | Carbonyl (C=O) | 279 | n→π* | Hexane | scribd.com |
| 1,3-Butadiene | Conjugated Diene | 217 | π→π* | n/a | shimadzu.com.sg |
| Aniline | Phenylamine | 280 | π→π* | n/a | scribd.com |
Computational and Theoretical Investigations of 2,5 Dichloro 1 Indanone
Density Functional Theory (DFT) Studies on Molecular Structure and Electronic Properties
Density Functional Theory (DFT) has become a primary method for investigating the electronic structure of molecules. mdpi.com It offers a balance between accuracy and computational cost, making it suitable for studying medium-sized organic molecules like 2,5-Dichloro-1-indanone. mdpi.com DFT calculations can predict a wide range of properties, from geometric parameters to electronic and spectroscopic data. nih.gov
A fundamental step in computational analysis is geometry optimization, which determines the lowest-energy arrangement of atoms in a molecule. nih.gov For this compound, this process is typically performed using a functional such as B3LYP combined with a basis set like 6-311G(d,p). nih.gov The optimization yields a stable, three-dimensional structure from which key geometric parameters can be extracted.
The resulting optimized structure provides precise data on bond lengths and bond angles. In the this compound molecule, this includes the lengths of the carbon-carbon bonds within the aromatic and cyclopentanone (B42830) rings, the carbon-oxygen double bond of the ketone group, and the carbon-chlorine bonds. Analysis of these parameters confirms the hybridizations of the atoms and reveals any structural strain or unusual bonding features. For instance, the C=O bond length is characteristic of a ketone, while the C-Cl bond lengths reflect their attachment to an aromatic ring. The bond angles define the planarity of the benzene (B151609) ring and the conformation of the five-membered ring.
Table 1: Selected Theoretical Geometric Parameters for this compound Note: The following data are illustrative values based on DFT calculations for similar molecular structures and are intended to represent the type of information generated from geometry optimization.
| Parameter | Bond/Atoms | Calculated Value |
| Bond Lengths | (Å) | |
| C=O | 1.22 | |
| C-Cl (at C2) | 1.74 | |
| C-Cl (at C5) | 1.75 | |
| C-C (Aromatic) | 1.39 - 1.41 | |
| Bond Angles | (°) | |
| O-C-C | 125.0 | |
| Cl-C-C (Aromatic) | 119.5 | |
| C-C-C (Aromatic) | 118.0 - 121.0 | |
| C-C-C (Aliphatic) | 104.0 - 106.0 |
Frontier Molecular Orbital (FMO) theory is essential for understanding chemical reactivity. youtube.com The two key orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.org The HOMO acts as an electron donor, so its energy level is related to the molecule's ionization potential and nucleophilicity. youtube.com The LUMO, conversely, acts as an electron acceptor, and its energy is related to the electron affinity and electrophilicity. youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. nih.gov A large gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, the HOMO is expected to be distributed over the electron-rich aromatic ring, while the LUMO is likely centered on the electron-deficient carbonyl group and the cyclopentenone system. This distribution dictates how the molecule interacts with other reagents.
From the HOMO and LUMO energies, other quantum chemical parameters can be calculated:
Ionization Potential (I) ≈ -EHOMO
Electron Affinity (A) ≈ -ELUMO
Electronegativity (χ) = (I + A) / 2
Chemical Hardness (η) = (I - A) / 2
Electrophilicity Index (ω) = χ² / (2η)
Table 2: Calculated FMO Properties and Related Parameters for this compound Note: These values are representative examples derived from typical DFT calculations for halogenated aromatic ketones.
| Parameter | Value (eV) |
| EHOMO | -6.85 |
| ELUMO | -2.40 |
| HOMO-LUMO Gap (ΔE) | 4.45 |
| Ionization Potential (I) | 6.85 |
| Electron Affinity (A) | 2.40 |
| Electronegativity (χ) | 4.63 |
| Chemical Hardness (η) | 2.23 |
| Electrophilicity (ω) | 4.81 |
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.de The MEP map is color-coded to represent different regions of electrostatic potential. researchgate.net
Red regions indicate the most negative potential, highlighting areas rich in electrons that are susceptible to electrophilic attack.
Blue regions indicate the most positive potential, corresponding to electron-poor areas that are targets for nucleophilic attack.
Green regions represent neutral or intermediate potential.
For this compound, the MEP surface would show a significant region of negative potential (red) around the carbonyl oxygen atom due to the presence of lone pairs of electrons. This makes the oxygen atom a primary site for interactions with electrophiles and for hydrogen bonding. Conversely, regions of positive potential (blue) would likely be found near the hydrogen atoms and potentially above the aromatic ring, while the chlorine atoms would exhibit dual character with negative potential around their circumference and a positive region (a σ-hole) at their tips. preprints.org The MEP analysis thus provides a clear, visual guide to the molecule's reactive sites. bhu.ac.in
Computational methods can accurately predict the vibrational frequencies of a molecule, which correspond to the peaks observed in experimental infrared (FT-IR) and Raman spectra. mdpi.com DFT calculations are used to determine the harmonic vibrational frequencies based on the optimized molecular geometry. researchgate.netsemanticscholar.org These theoretical frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and other factors. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental data. researchgate.net
This analysis allows for the unambiguous assignment of specific vibrational modes to observed spectral bands. For this compound, key vibrational modes include the C=O stretching of the ketone, C-H stretching of the aromatic and aliphatic parts, C-C stretching within the rings, and the C-Cl stretching modes. The calculated spectra serve as a powerful tool for confirming the molecular structure and interpreting experimental spectroscopic data.
Table 3: Predicted Major Vibrational Frequencies for this compound Note: Frequencies are hypothetical scaled values typical for this class of compound.
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity |
| Aromatic C-H Stretch | 3100 - 3050 | Medium |
| Aliphatic C-H Stretch | 2980 - 2900 | Medium-Weak |
| C=O Stretch | 1715 | Strong (IR) |
| Aromatic C=C Stretch | 1600 - 1450 | Strong-Medium |
| C-Cl Stretch | 1100 - 1000 | Strong |
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study molecules in their excited states. mdpi.com It is a highly effective method for predicting the electronic absorption spectra (UV-Vis) of molecules. researchgate.netrsc.org TD-DFT calculations provide information about the energies of electronic transitions (λmax), their intensities (oscillator strengths), and the nature of the orbitals involved in these transitions. rsc.org
For this compound, TD-DFT can predict the key π → π* and n → π* transitions. The π → π* transitions, typically of high intensity, involve the promotion of an electron from a bonding π orbital (like the HOMO) to an antibonding π* orbital (like the LUMO) and are associated with the aromatic system. The n → π* transition, usually of lower intensity, involves the excitation of a non-bonding electron (from the carbonyl oxygen) to an antibonding π* orbital. The simulated spectrum can be compared with experimental data to confirm these assignments and understand the electronic properties of the molecule.
Table 4: Illustrative TD-DFT Prediction for the Main Electronic Transition in this compound Note: Data is representative for an aromatic ketone.
| λmax (nm) | Oscillator Strength (f) | Major Contribution | Transition Type |
| 295 | 0.25 | HOMO → LUMO | π → π |
| 340 | 0.02 | n → LUMO | n → π |
Mechanistic Pathway Elucidation through Computational Chemistry for Reactions Involving Indanones
Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions. cri.or.th For reactions involving the indanone scaffold, DFT calculations can be used to map out the entire reaction pathway, identifying intermediates, transition states, and products. rsc.org By calculating the energies of these species, a potential energy surface can be constructed, which reveals the activation energies and thermodynamics of each step.
Studies on indanones have explored various transformations, including annulations, ring expansions, and cycloadditions. scispace.com For example, in a catalyzed reaction, computational modeling can help understand how the catalyst interacts with the indanone substrate, stabilizing the transition state and lowering the activation barrier. By locating the transition state structures, chemists can gain insight into the bond-forming and bond-breaking processes that govern the reaction's outcome and stereoselectivity. This knowledge is crucial for optimizing reaction conditions and designing new synthetic strategies involving this compound and related compounds. rsc.org
Thermodynamic Property Computations
Computational chemistry offers a powerful lens for investigating the thermodynamic properties of molecules like this compound, providing insights into their stability and energetic characteristics. While specific experimental thermodynamic data for this compound is not extensively documented in publicly available literature, theoretical calculations can provide valuable estimates for key parameters such as enthalpy of formation, entropy, and Gibbs free energy. These computations are typically performed using quantum mechanical methods, such as Density Functional Theory (DFT), which has been demonstrated as a reliable approach for determining the thermochemical properties of various organic compounds.
The enthalpy of formation (ΔHf°), a critical measure of a compound's stability, can be calculated using various theoretical approaches, including atomization methods and the use of isodesmic reactions. Isodesmic reactions, where the number and types of chemical bonds are conserved on both sides of the reaction, are particularly effective at reducing computational errors and yielding more accurate enthalpy values.
Although a specific data table for this compound cannot be constructed due to the absence of dedicated research in the public domain, a hypothetical representation of such a table, based on the types of data that would be generated from a computational study, is presented below.
Hypothetical Computed Thermodynamic Properties of this compound
| Thermodynamic Property | Symbol | Calculated Value | Units |
| Standard Enthalpy of Formation (gas) | ΔHf° | Value not available | kJ/mol |
| Standard Entropy (gas) | S° | Value not available | J/(mol·K) |
| Standard Gibbs Free Energy of Formation (gas) | ΔGf° | Value not available | kJ/mol |
| Heat Capacity at constant pressure (gas) | Cp | Value not available | J/(mol·K) |
Note: The values in this table are placeholders and are intended to illustrate the type of data that would be obtained from a computational thermodynamic investigation. Specific values require dedicated quantum chemical calculations.
Future computational studies on this compound would be invaluable for providing concrete data to populate such a table, thereby enhancing the fundamental understanding of this compound's chemical behavior and stability.
Chemical Reactivity and Functionalization of 2,5 Dichloro 1 Indanone
Derivatization Strategies and Site-Specific Transformations
The strategic functionalization of the 2,5-dichloro-1-indanone core is essential for synthesizing a diverse array of more complex molecules. Chemists can selectively target different positions of the molecule to introduce new functional groups or construct new ring systems. These transformations include cross-coupling reactions on the chlorinated aromatic ring, annulation reactions to build fused and spirocyclic structures, and various methods for forming carbon-carbon bonds, particularly at the C2 position.
Cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and they are particularly useful for modifying aromatic halides. tezu.ernet.innih.gov The Suzuki-Miyaura coupling, which utilizes a palladium catalyst to couple an organoboron compound with a halide, is a prominent example of this class of reactions. libretexts.org While the chlorine atom at the C5 position of this compound is less reactive than a corresponding bromine or iodine, it can still participate in cross-coupling reactions under optimized conditions, often requiring specialized palladium catalysts and ligands. nih.govnih.gov
The general mechanism for a Suzuki-Miyaura coupling involves three main steps:
Oxidative Addition : The palladium(0) catalyst inserts into the carbon-chlorine bond of the indanone. libretexts.org
Transmetalation : The organic group from the boronic acid is transferred to the palladium(II) complex. libretexts.org
Reductive Elimination : The two organic fragments are coupled, forming the new C-C bond and regenerating the palladium(0) catalyst. libretexts.org
Novel aryl-substituted indenone derivatives have been successfully synthesized using Suzuki-Miyaura cross-coupling reactions on bromo-indanones, demonstrating the utility of this method for functionalizing the aromatic ring of the indanone core. researchgate.net For instance, 5-bromo-1-indanone reacts with various phenylboronic acids in the presence of a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) to yield 5-aryl-1-indanone derivatives in excellent yields. researchgate.net This suggests a viable pathway for the C5-arylation of this compound.
Table 1: Examples of Suzuki-Miyaura Coupling on a Related 5-Bromo-1-indanone Substrate
| Arylboronic Acid | Catalyst | Base | Product | Yield |
|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 5-Phenyl-1-indanone | 91-97% |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 5-(4-Methoxyphenyl)-1-indanone | 91-97% |
| 4-Ethylphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 5-(4-Ethylphenyl)-1-indanone | 91-97% |
Data synthesized from studies on 5-bromo-1-indanone, indicating a potential pathway for this compound. researchgate.net
Other cross-coupling reactions such as the Heck, Sonogashira, and Buchwald-Hartwig amination provide additional routes to introduce vinyl, alkynyl, and amino groups, respectively, onto the aromatic core. tezu.ernet.inyoutube.com
Annulation reactions use the 1-indanone (B140024) skeleton as a building block to construct more complex polycyclic systems. These reactions can lead to the formation of new carbocyclic or heterocyclic rings that are either fused to the indanone core or attached at a single carbon atom in a spiro arrangement. nih.govscispace.com
Fused carbocyclic systems can be synthesized from 1-indanone derivatives through transition-metal-catalyzed ring expansion reactions. A notable example is the rhodium-catalyzed insertion of ethylene (B1197577) or internal alkynes into the C-C bond of the indanone ring. nih.govscispace.com This "cut-insert-sew" strategy effectively expands the five-membered ring into a seven-membered ring, yielding benzocycloheptenone skeletons. nih.govscispace.com This method is chemoselective and applicable to substituted indanones, providing a direct route to fused medium-ring systems. nih.gov
Another approach involves the manganese-catalyzed domino reaction of 2-carbonyl-1-indanones with terminal alkynes, which can lead to fused tricyclic scaffolds containing multiple all-carbon quaternary centers. nih.gov
The indanone core can be used to construct a variety of fused heterocyclic systems. A common strategy involves a two-step sequence starting with the α-chlorination of the indanone at the C2 position. nih.gov The resulting α-chloroindanone is a versatile intermediate that can undergo condensation with various binucleophiles. nih.gov
For example, base-mediated condensation of the α-chloro intermediate with thiourea or N-arylthioureas yields indeno-fused thiazoles (indenothiazoles). nih.gov Similarly, reaction with o-phenylenediamines leads to the formation of indenoquinoxaline derivatives. nih.gov These methods provide efficient access to nitrogen- and sulfur-containing fused heterocycles. nih.gov
Isothiocyanato-1-indanones also serve as valuable precursors for heteroannulation reactions. An asymmetric domino annulation with 2-hydroxyaryl-substituted α-amido sulfones can produce fused ring heterocycles with three adjacent stereogenic centers in high yields and excellent stereoselectivities. nih.gov
Table 2: Synthesis of Fused Heterocycles from 1-Indanone Derivatives
| Indanone Derivative | Reagent | Product Type |
|---|---|---|
| α-Chloro-1-indanone | Thiourea / N-Arylthiourea | Indenothiazole |
| α-Chloro-1-indanone | o-Phenylenediamine | Indenoquinoxaline |
| 2-Isothiocyanato-1-indanone | 2-Hydroxyaryl-substituted α-amido sulfone | Fused O- and N-containing heterocycle |
Based on general methodologies for 1-indanones. nih.gov
Spirocyclic compounds, where two rings share a single atom, are prevalent in natural products and exhibit significant pharmacological properties. rsc.org The 1-indanone framework is a common starting point for the synthesis of spiro carbocycles and heterocycles.
Multicomponent reactions are particularly effective for constructing spiro frameworks. For instance, spiroindeno cyclopropanes can be synthesized from arylidene indanones (formed via condensation of an indanone with an aryl aldehyde). nih.gov Furthermore, the acid-catalyzed cyclotrimerization of 1-indanone itself can produce truxene, which can be further functionalized and subjected to ring-closing metathesis to furnish complex spirotruxenes. nih.gov
Spiro heterocycles are also accessible through various synthetic routes. The [3+2] dipolar cycloaddition reaction involving an azomethine ylide (generated in situ from an amino acid like sarcosine and the carbonyl of an indanone derivative) and a dipolarophile is a widely used method for creating spiro-indanone pyrrolidine systems. rsc.org
Beyond cross-coupling and annulation, several other key strategies exist for forming C-C bonds with this compound, primarily targeting the α-carbon (C2). The protons on this carbon are acidic due to the adjacent carbonyl group, facilitating the formation of an enolate. vanderbilt.edu
The alkylation of enolates is a fundamental C-C bond-forming reaction. vanderbilt.edu Treatment of the indanone with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) generates the enolate, which can then react with an electrophile, such as an alkyl halide, to form a new C-C bond at the C2 position. vanderbilt.edu This allows for the introduction of a wide variety of alkyl substituents.
Another important reaction is the Knoevenagel condensation, which involves the reaction of the active methylene (B1212753) group of the indanone with an aldehyde or ketone. beilstein-journals.org Typically catalyzed by a weak base, this reaction forms a 2-alkylidene or 2-benzylidene-1-indanone (B110557), creating a new carbon-carbon double bond. beilstein-journals.org These α,β-unsaturated ketone products are themselves versatile intermediates for further transformations.
Table 3: Common Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| 5-Bromo-1-indanone |
| Tetrakis(triphenylphosphine)palladium(0) |
| Phenylboronic acid |
| 4-Methoxyphenylboronic acid |
| 4-Ethylphenylboronic acid |
| 5-Phenyl-1-indanone |
| 5-(4-Methoxyphenyl)-1-indanone |
| 5-(4-Ethylphenyl)-1-indanone |
| Benzocycloheptenone |
| Thiourea |
| o-Phenylenediamine |
| Indenothiazole |
| Indenoquinoxaline |
| 2-Isothiocyanato-1-indanone |
| Truxene |
| Spirotruxene |
| Sarcosine |
| Lithium diisopropylamide (LDA) |
Functionalization of Aromatic and Ketone Moieties
The this compound molecule possesses two primary sites for functionalization: the dichlorinated aromatic ring and the ketone group.
Aromatic Moiety: The benzene (B151609) ring can undergo electrophilic aromatic substitution. The directing effects of the substituents—two chloro groups and the acyl group of the indanone ring—determine the position of substitution. Chloro groups are deactivating yet ortho-, para-directing, while the carbonyl group is deactivating and meta-directing. This complex interplay dictates the regiochemical outcome of reactions like nitration, halogenation, and Friedel-Crafts reactions. For instance, in related methoxy-substituted aromatic ketones, electrophilic substitution under acidic conditions leads to chlorination of the aromatic ring. researchgate.net
Ketone Moiety: The carbonyl group is susceptible to a wide array of transformations common to ketones. These include:
Reduction: The ketone can be reduced to a secondary alcohol (indanol) using various reducing agents. More vigorous reduction methods, such as the Clemmensen (using zinc amalgam and HCl) or Wolff-Kishner (using hydrazine and a strong base) reductions, can completely remove the carbonyl oxygen to form an alkane (indan). youtube.com
Nucleophilic Addition: The carbonyl carbon is electrophilic and reacts with various nucleophiles, such as Grignard reagents or organolithium compounds, to form tertiary alcohols.
Alpha-Functionalization: The α-carbon (C2 position) can be functionalized. For example, α-bromination can be achieved using reagents like N-Bromosuccinimide (NBS). researchgate.net
Recent advancements have also explored the use of aromatic ketones as aryl electrophiles in cross-coupling reactions. This involves transforming the ketone into a more reactive intermediate, such as an ester, which can then participate in reactions like Suzuki-Miyaura or Mizoroki-Heck couplings, significantly expanding the synthetic utility of the indanone core. sciencedaily.com
Ring Expansion Reactions of the Indanone Core
The five-membered ring of the indanone core can be expanded to form six-membered rings, providing access to valuable naphthol and quinoline scaffolds. A notable example is the two-step ring expansion of 1-indanones to yield 2-halo-1-naphthols. nih.govnih.gov This process demonstrates broad functional group tolerance under mild conditions. nih.gov
The general sequence for this transformation is as follows:
Silyl (B83357) Enol Ether Formation: The indanone is first converted to its corresponding trimethylsilyl (B98337) enol ether.
Cyclopropanation and Rearrangement: The silyl enol ether is then treated with a source of dihalocarbene (e.g., from chloroform or bromoform and a strong base). This leads to a cyclopropanation-ring expansion cascade, ultimately yielding the 2-halo-1-naphthol product after acidic workup.
This methodology is highly effective and has been applied to a wide range of substituted indanones, tolerating halogens, ethers, esters, and alkyl groups. nih.gov
| Starting Indanone Moiety | Reagents | Product Moiety | Yield (%) |
| Halogen-substituted | 1. LDA, TMSCl 2. CHX3, KOtBu | 2,X-Dihalo-1-naphthol | up to 83% |
| Ether-substituted | 1. LDA, TMSCl 2. CHX3, KOtBu | 2-Halo-X-alkoxy-1-naphthol | 16-57% |
| Ester-substituted | 1. LDA, TMSCl 2. CHX3, KOtBu | Methyl 3-hydroxy-7-halonaphthalene-2-carboxylate | up to 83% |
| Data compiled from studies on various substituted 1-indanones. nih.gov |
Radical Processes in the Functionalization of Indanones
Radical chemistry has emerged as a powerful tool for the synthesis and functionalization of indanones, often proceeding under mild, metal-free, or photocatalytic conditions. acs.org Radical cascade reactions, in particular, enable the rapid construction of complex molecular architectures from simple precursors. researchgate.net
One such strategy involves a three-component radical cyclization/haloazidation of enynones. rsc.org This process, which utilizes an azide source like TMSN₃ and a halogen source like N-iodosuccinimide (NIS), proceeds through the following sequence:
Radical Addition: An initial radical adds to the alkyne of the enynone.
5-exo-dig Cyclization: The resulting vinyl radical undergoes an intramolecular cyclization onto the alkene.
Radical Coupling: The cyclized radical is then trapped by a halogen and an azide, forming the functionalized 1-indanone.
This metal-free method allows for the formation of a new ring and three new chemical bonds in a single step. rsc.org
Photocatalysis offers another avenue for radical-mediated indanone synthesis. For example, a direct C–H activation and annulation of aromatic aldehydes with terminal alkynes can be achieved using a hydrogen atom transfer (HAT) photocatalyst. acs.org This approach generates an acyl radical from the aldehyde, which then adds to the alkyy_ne, initiating a cyclization cascade to form the indanone core. This method avoids the need for pre-functionalized substrates. acs.org
Regioselectivity in Chemical Transformations of Substituted Indanones
Regioselectivity, or the control over the position of chemical reactions, is a critical aspect of synthesizing specifically substituted indanones. In the case of this compound, the directing effects of the existing substituents govern the outcome of further functionalization, particularly in electrophilic aromatic substitution.
The two chlorine atoms are electron-withdrawing by induction but are ortho-, para-directors due to the stabilizing effect of their lone pairs on the intermediate arenium ion. youtube.comlibretexts.org Conversely, the carbonyl group is a strong deactivating, meta-directing group. The ultimate position of substitution depends on the interplay of these competing effects and the reaction conditions. Generally, the positions ortho and para to the activating group (or least deactivating) and meta to the deactivating group are favored. For this compound, this makes predicting the exact site of further electrophilic attack complex, often leading to mixtures of products unless conditions are carefully controlled. vanderbilt.edu
Catalysis can also be employed to achieve high regioselectivity. For example, manganese-catalyzed domino reactions of 2-carbonyl-1-indanones with terminal alkynes can lead to either Markovnikov or anti-Markovnikov addition products depending on the nature of the carbonyl substituent at the C2 position. rsc.org
Stereoselective Formation of Annulated Scaffolds and Chiral Indanone Derivatives
The construction of new rings (annulation) onto the indanone core is a powerful strategy for creating complex, three-dimensional molecules. When these reactions are controlled to produce a specific stereoisomer, they become highly valuable for the synthesis of chiral compounds. rsc.orgscispace.com
Significant progress has been made in the stereoselective synthesis of fused and spirocyclic frameworks from 1-indanones. rsc.orgscispace.com Chiral indanone scaffolds can be synthesized from symmetric enone compounds via a diastereoselective transformation using the Corey-Chaykovsky reagent (dimethyloxosulfonium methylide). This reaction proceeds through a Michael addition followed by an aldol-type reaction to form the indanone ring with controlled stereochemistry. rsc.org
Furthermore, palladium-catalyzed asymmetric reductive-Heck reactions have been developed to synthesize enantiomerically enriched 3-substituted indanones. acs.org The choice of base in this reaction can selectively determine whether the product is the chiral 3-substituted indanone or its corresponding α-exo-methylene derivative. acs.org Planar chiral catalysts, such as those based on [2.2]paracyclophane, have also proven effective in catalyzing (3+2) annulation reactions to produce spirooxindoles with high regio-, diastereo-, and enantioselectivity. rsc.org
| Reaction Type | Catalyst/Reagent | Product Type | Stereochemical Outcome |
| Michael-Aldol Cascade | Dimethyloxosulfonium methylide | Chiral Indanones | High Diastereoselectivity |
| Reductive Heck Reaction | Palladium / Chiral Ligand | 3-Substituted Indanones | High Enantioselectivity |
| (3+2) Annulation | Chiral Phosphine-Phenol | Spirooxindoles | High Enantio- and Diastereoselectivity |
| Intramolecular Cyclization | Cobalt(II) / Xantphos | Fused Carbocycles | Good Regio- and Stereoselectivity |
| This table summarizes various stereoselective reactions involving indanone scaffolds. rsc.orgacs.orgrsc.org |
Applications of 2,5 Dichloro 1 Indanone As a Synthetic Building Block and in Advanced Materials
Role as a Key Synthetic Intermediate in Organic Synthesis
As a bifunctional molecule, 2,5-dichloro-1-indanone serves as a versatile building block for constructing a range of organic compounds. The ketone and the chlorinated aromatic ring are sites for numerous chemical transformations, allowing for the elaboration of the indanone core into more complex structures.
Precursor for Complex Molecular Architectures
The 1-indanone (B140024) framework is a common structural motif in many complex organic molecules. researchgate.net Halogenated derivatives like this compound are particularly useful due to the reactivity of the carbon-halogen bonds, which can participate in various cross-coupling reactions. The carbonyl group can undergo a wide array of reactions, including aldol (B89426) condensations, reductions, and additions of organometallic reagents. This dual reactivity allows for the stepwise or sequential construction of intricate molecular frameworks. For instance, the ketone functionality can be used to build a new ring system, while the chloro-substituents on the aromatic ring can be modified or replaced to introduce further complexity, leading to polycyclic and sterically crowded architectures.
Building Block for Biologically Relevant Scaffolds (Focus on chemical synthesis pathways)
Indanone derivatives are recognized as "privileged scaffolds" in medicinal chemistry due to their presence in numerous biologically active compounds. nih.govresearchgate.netnih.gov They are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, antiviral, and anticancer properties. beilstein-journals.org The synthesis of chloro-substituted 1-indanones, such as 5-chloro-1-indanone (B154136), is a documented pathway towards creating intermediates for pharmaceuticals. beilstein-journals.orggoogle.com
The general synthetic utility of chloro-indanones suggests that this compound can be a valuable precursor for creating libraries of compounds for biological screening. Key synthetic transformations would involve:
Alpha-functionalization: The chlorine at the 2-position is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups.
Aromatic substitution: The chlorine at the 5-position can be a site for nucleophilic aromatic substitution or can direct further electrophilic aromatic substitution reactions.
Condensation reactions: The carbonyl group can react with active methylene (B1212753) compounds or other reagents to form larger, more functionalized molecules.
These pathways enable the systematic modification of the this compound core to produce a diverse range of derivatives with potential therapeutic applications.
Table 1: Potential Synthetic Pathways for Biologically Relevant Scaffolds
| Starting Material | Reaction Type | Potential Product Scaffold |
|---|---|---|
| This compound | Nucleophilic substitution at C2 | 2-Amino-5-chloro-1-indanone derivatives |
| This compound | Knoevenagel condensation | 2-Benzylidene-5-chloro-1-indanone derivatives |
Synthesis of Natural Product Analogues Containing Indanone Cores
Many natural products contain the indanone or a related indane structure. guidechem.com The synthesis of analogues of these natural products is a key strategy in drug discovery, aiming to improve potency, selectivity, or pharmacokinetic properties. While specific examples detailing the use of this compound in the total synthesis of a natural product analogue are not prevalent in readily accessible literature, its potential is evident. By serving as a rigid scaffold, it allows for the controlled, three-dimensional arrangement of functional groups that can mimic the bioactive conformation of a natural product. The chloro-substituents can act as handles for late-stage functionalization, a powerful strategy in creating a series of analogues from a common intermediate.
Precursors to Polyaromatic Hydrocarbons (PAHs)
Polycyclic Aromatic Hydrocarbons (PAHs) are a class of compounds with significant interest in materials science and organic electronics. nih.goviupac.org A documented synthetic methodology involves the conversion of 1-indanone intermediates into fluorinated PAHs. nih.gov This transformation typically involves an intramolecular Friedel-Crafts acylation to form the indanone, followed by a cyclization/aromatization step. nih.gov It is chemically plausible that this compound could undergo similar reaction sequences. The indanone core can be transformed through reactions like reduction and elimination or through acid-catalyzed cyclizations with appropriate reaction partners to build additional aromatic rings, leading to substituted PAHs. The self-recombination of indenyl radicals is also a known pathway for the formation of four-ring PAHs. researchgate.net
Applications in Materials Science and Technology
The utility of this compound extends beyond traditional organic synthesis into the realm of materials science, although this is an emerging area of application.
Ligands in Olefinic Polymerization Catalysis
In the field of olefin polymerization, the design of catalyst ligands is crucial for controlling the properties of the resulting polymer. Metallocene catalysts, often based on cyclopentadienyl (B1206354) (Cp) or indenyl ligands, are of significant industrial importance. The indenyl ligand, which is structurally related to the indanone core, is a key component in many Ziegler-Natta and metallocene polymerization catalysts. acs.orgsciexplore.ir
Derivatives of indene (B144670) are used to synthesize zirconocene (B1252598) and other transition metal complexes that catalyze the polymerization of olefins like ethylene (B1197577) and propylene. acs.orgcivilica.com The substituents on the indenyl ring play a critical role in tuning the electronic and steric properties of the catalyst, which in turn influences its activity, stability, and the stereochemistry of the polymer produced. Palladium(II)-indenyl complexes have also been shown to catalyze the oligomerization and polymerization of olefins. rsc.org
While direct application of this compound itself as a ligand is not typical, it can serve as a synthetic precursor to substituted indenyl ligands. Through chemical modification, such as reduction of the ketone and subsequent derivatization, the this compound scaffold can be converted into a dichlorinated indenyl ligand. The presence of the electron-withdrawing chloro groups on the ligand framework would be expected to significantly alter the electronic properties of the metal center in a catalyst, potentially leading to novel catalytic activity or polymer properties.
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 1-Indanone |
| 5-Chloro-1-indanone |
| Indene |
| Ethylene |
Components in Discotic Liquid Crystals
While this compound itself is not a liquid crystal, its rigid core structure makes it a potential building block for larger, disc-shaped molecules known as discotic liquid crystals. These materials are characterized by their ability to self-assemble into ordered columnar structures, which can exhibit one-dimensional charge transport properties. The synthesis of discotic liquid crystals often involves the creation of a large, planar aromatic core to which flexible side chains are attached.
Research into discotic liquid crystals has explored various core structures, such as triphenylene (B110318) and anthraquinone. oriprobe.comnih.govresearchgate.net The general synthetic strategy involves the chemical elaboration of smaller aromatic precursors to build up the larger disc-like core. The indanone framework can, in principle, serve as a precursor for such larger polycyclic aromatic systems. For instance, condensation and cyclization reactions starting from indanone derivatives can be envisioned as a pathway to create more extended aromatic cores suitable for liquid crystal applications. Although direct synthesis of discotic liquid crystals from this compound is not prominently documented, the versatility of the indanone scaffold in organic synthesis suggests its potential utility in constructing novel discotic mesogens. beilstein-journals.org
Organic Functional Materials Development
The development of novel organic functional materials is a cornerstone of modern materials science, with applications in electronics and photonics. The 1-indanone skeleton is a privileged scaffold in this field due to its synthetic accessibility and the ease with which its electronic properties can be modified. beilstein-journals.orgresearchgate.net this compound is a valuable intermediate for creating a diverse range of functional molecules.
A key reaction for modifying the indanone core is the Knoevenagel condensation, which involves the reaction of the active methylene group (at the C2 position, adjacent to the carbonyl) with aldehydes or ketones. This reaction extends the π-conjugated system of the molecule, which is fundamental for creating materials with specific optical and electronic properties, such as intense color or fluorescence. Derivatives of 1-indanone are utilized in the synthesis of:
Dyes and Fluorophores: By creating extended conjugation, vibrant colors and fluorescent properties can be engineered.
Photoinitiators: The resulting molecules can be designed to absorb light and initiate polymerization reactions.
Non-Linear Optical (NLO) Chromophores: The structure can be tailored to create push-pull systems with significant NLO responses.
The presence of two chlorine atoms on the benzene (B151609) ring of this compound can also be used to fine-tune the properties of the final material, influencing factors such as solubility, thermal stability, and electronic energy levels.
Applications in Organic Light-Emitting Devices (OLEDs)
Organic Light-Emitting Devices (OLEDs) are constructed from thin films of organic molecules that emit light when an electric current is applied. The performance of an OLED is highly dependent on the chemical structure and properties of the materials used in its various layers, including the emissive layer and charge-transport layers.
Indanone derivatives serve as versatile building blocks for the synthesis of heterocyclic and polycyclic aromatic compounds that are central to many OLED materials. researchgate.netrsc.org While specific OLED materials derived directly from this compound are not widely reported, the general synthetic utility of the indanone scaffold is well-established. beilstein-journals.org Functionalization of the indanone core can lead to the formation of larger, conjugated systems that possess the necessary photophysical and electrochemical properties for use in OLEDs, such as:
High Fluorescence Quantum Yield: Essential for efficient light emission.
Appropriate Energy Levels (HOMO/LUMO): To ensure efficient injection and transport of electrons and holes.
Good Thermal and Morphological Stability: For long device lifetime.
The synthesis of push-pull dyes from indane-1,3-dione, a related structure, has been noted as a strategy for creating emitters for OLEDs. researchgate.net This highlights the potential of the indanone core as a component in the design of new electroluminescent materials.
Use as Dyes and Fluorophores
The 1-indanone structure is a key component in the synthesis of various dyes and fluorophores. mdpi.com Its electron-withdrawing ketone group, combined with the aromatic ring, forms the basis of a chromophore. The most common synthetic route to produce dyes from this compound is through condensation reactions at the C2 methylene position.
For example, Knoevenagel or aldol condensation reactions with aromatic aldehydes create extended π-conjugated systems that absorb light in the visible region of the spectrum. nih.gov These reactions produce derivatives, such as 2-benzylidene-1-indanones, which are essentially "push-pull" dyes. In these systems, the indanone moiety acts as the electron-accepting group. By varying the electron-donating strength of the aromatic aldehyde used in the condensation, the color of the resulting dye can be tuned across the visible spectrum.
Indanone derivatives have been used to create fluorescent probes and functional dyes for various applications. researchgate.netresearchgate.net The fluorescence properties (emission wavelength and quantum yield) are highly dependent on the molecular structure and the solvent environment.
| Property | Description |
| Chromophore Type | Typically D-π-A (Donor-π-Acceptor) |
| Synthetic Route | Knoevenagel or Aldol condensation at C2 position |
| Acceptor Group | The carbonyl group of the indanone core |
| Tuning Mechanism | Altering the electron-donating group attached at the C2 position |
| Potential Applications | Textiles, fluorescent probes, components in functional materials |
Photoinitiators of Polymerization
Photoinitiators are molecules that, upon absorption of light, generate reactive species (such as free radicals) that initiate polymerization. sigmaaldrich.com This technology is crucial for applications like UV curing of coatings, inks, adhesives, and 3D printing. Many efficient photoinitiating systems operate with visible light, which is often safer and allows for deeper penetration into the material compared to UV light. mdpi.com
Derivatives of indanone and the related indane-1,3-dione have been identified as highly effective photoinitiators for visible light polymerization. researchgate.netmdpi.combohrium.com These molecules typically function as Type II photoinitiators, where the indanone-based dye acts as a photosensitizer. nih.gov The process involves a multicomponent system, often containing the dye, an electron donor (like an amine), and an electron acceptor (like an iodonium (B1229267) salt).
The mechanism can be summarized as follows:
The indanone-based dye absorbs light (e.g., from a 405 nm LED), promoting it to an excited state.
In the excited state, the dye interacts with a co-initiator (amine or iodonium salt).
Through an electron transfer process, free radicals are generated.
These radicals then initiate the polymerization of monomers, such as acrylates.
The indanone moiety serves as an excellent electron-accepting core for these photosensitizer dyes. researchgate.netmdpi.com The efficiency of the photoinitiation can be tuned by modifying the chemical structure of the dye to optimize its light absorption and photochemical reactivity.
Non-Linear Optical (NLO) Applications
Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, enabling applications such as frequency conversion and optical switching. jhuapl.edu Second-order NLO properties are typically found in molecules with a large change in dipole moment between the ground and excited states. This is commonly achieved with a D-π-A (Donor-π-Acceptor) molecular structure.
The 1-indanone framework is an effective electron-accepting group for the design of NLO chromophores. nih.govresearchgate.net By using a Knoevenagel condensation to link an electron-donating group (like a dialkylamino-substituted phenyl group) to the C2 position of the this compound core via a π-conjugated bridge, a potent NLO chromophore can be synthesized. nycu.edu.twrsc.org
Research on 1-indanone compounds has demonstrated their potential for high NLO responses. nih.govresearchgate.net The inherent asymmetry and intramolecular charge transfer characteristics of these push-pull systems are key to their function. The thermal stability and processability of these materials are also critical for their integration into practical electro-optic devices.
| Feature | Role in NLO Chromophore |
| Molecular Design | D-π-A (Push-Pull) Structure |
| Indanone Moiety | Acts as the electron-acceptor (A) group |
| Synthesis | Knoevenagel condensation to attach a D-π bridge |
| Functionality | Enables second-order NLO effects like second-harmonic generation (SHG) |
| Enhancement | The chlorine substituents can modify electronic properties and enhance thermal stability |
Q & A
Q. How to validate the bioactivity of this compound derivatives against solid tumors?
- Methodological Answer : Conduct in vitro cytotoxicity assays (e.g., MTT on HeLa cells) with IC determination. Compare results with structurally similar compounds (e.g., 5-Chloro-1-indanone derivatives) to establish structure-activity relationships (SAR). Use LC-MS to confirm intracellular uptake and metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
